molecular formula C12H15NO4S B2621401 Methyl 1-(phenylsulfonyl)prolinate CAS No. 288154-77-8

Methyl 1-(phenylsulfonyl)prolinate

Cat. No.: B2621401
CAS No.: 288154-77-8
M. Wt: 269.32
InChI Key: VPZYZFCZKZOOKA-UHFFFAOYSA-N
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Description

Methyl 1-(phenylsulfonyl)prolinate is a chemical compound with the molecular formula C12H15NO4S It is a derivative of proline, a naturally occurring amino acid, and features a phenylsulfonyl group attached to the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(phenylsulfonyl)prolinate can be synthesized through the base-mediated coupling reactions of benzenesulfonyl azides with proline. The reaction typically involves the use of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent like 1,2-dichloroethane (DCE). The reaction proceeds through the formation of a prolinate intermediate, which then reacts with benzenesulfonyl azide to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(phenylsulfonyl)prolinate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted proline derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(phenylsulfonyl)prolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-(phenylsulfonyl)prolinate involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in the design of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(benzenesulfonyl)prolinate
  • Methyl 1-(p-toluenesulfonyl)prolinate
  • Methyl 1-(methanesulfonyl)prolinate

Uniqueness

Methyl 1-(phenylsulfonyl)prolinate is unique due to the presence of the phenylsulfonyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of sulfonamide derivatives and other complex organic molecules.

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-12(14)11-8-5-9-13(11)18(15,16)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZYZFCZKZOOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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